molecular formula C3H3KO2 B7822616 CID 82438

CID 82438

Cat. No. B7822616
M. Wt: 110.15 g/mol
InChI Key: ZUBIJGNKOJGGCI-UHFFFAOYSA-M
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Description

CID 82438 is a useful research compound. Its molecular formula is C3H3KO2 and its molecular weight is 110.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 82438 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 82438 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 82438 involves the condensation of 2,4-dichloro-5-nitrophenol with 2-amino-4-methylpyridine followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitrophenol, 2-amino-4-methylpyridine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitrophenol (1.0 g) and 2-amino-4-methylpyridine (1.2 g) in ethanol (20 mL) and add a few drops of hydrochloric acid. Heat the mixture under reflux for 4 hours., Step 2: Cool the reaction mixture and filter the precipitate. Wash the solid with ethanol and dry it under vacuum to obtain the product (CID 82438) as a yellow solid., Step 3: Dissolve the product (CID 82438) in ethanol (10 mL) and add a solution of sodium borohydride (0.2 g) in ethanol (5 mL) dropwise with stirring. After the addition is complete, stir the mixture for 2 hours at room temperature., Step 4: Add hydrochloric acid dropwise to the reaction mixture until the pH is acidic. Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with water (2 x 20 mL)., Step 5: Combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain the reduced product as a yellow solid., Step 6: Dissolve the reduced product in ethanol (10 mL) and add a solution of sodium hydroxide (0.2 g) in water (5 mL) dropwise with stirring. After the addition is complete, stir the mixture for 2 hours at room temperature., Step 7: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate (3 x 20 mL). Wash the organic layer with water (2 x 20 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain the final product (CID 82438) as a yellow solid.

properties

IUPAC Name

potassium;prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2.K/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBIJGNKOJGGCI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 82438

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